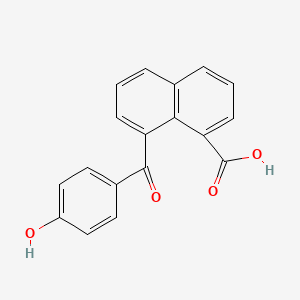![molecular formula C12H8Cl2O3 B14738926 [(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid CAS No. 5466-48-8](/img/structure/B14738926.png)
[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid is an organic compound with the molecular formula C12H8Cl2O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two chlorine atoms and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid typically involves the reaction of 2,4-dichloronaphthalene with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of chloroacetic acid displaces a chlorine atom on the naphthalene ring. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydro derivatives of the original compound.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
作用機序
The mechanism of action of [(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Naphthalene-1-acetic acid: Another naphthalene derivative with different functional groups.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different aromatic core.
Uniqueness
[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid is unique due to its specific combination of chlorine atoms and naphthalene structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
5466-48-8 |
|---|---|
分子式 |
C12H8Cl2O3 |
分子量 |
271.09 g/mol |
IUPAC名 |
2-(2,4-dichloronaphthalen-1-yl)oxyacetic acid |
InChI |
InChI=1S/C12H8Cl2O3/c13-9-5-10(14)12(17-6-11(15)16)8-4-2-1-3-7(8)9/h1-5H,6H2,(H,15,16) |
InChIキー |
CVODGKYLCCQHCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OCC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


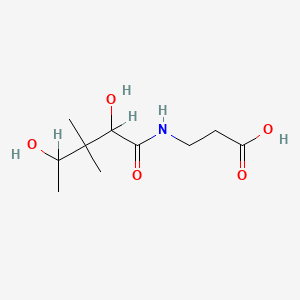

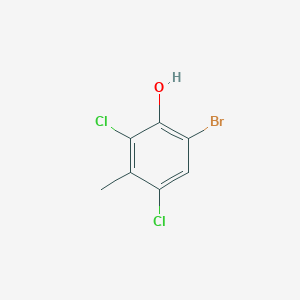
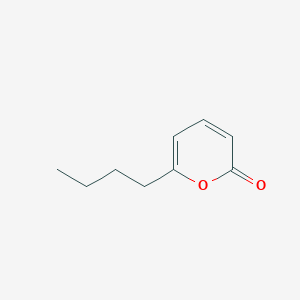
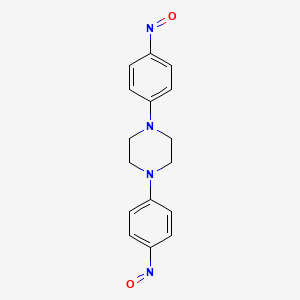

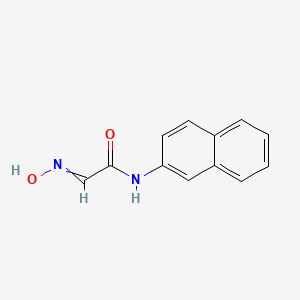
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)

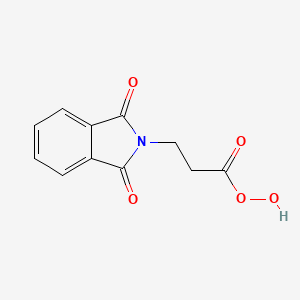

![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
